

5-(4-fluorophenyl)furfural: A Comprehensive Technical Guide

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Compound of Interest

Compound Name:	5-(4-Fluoro-phenyl)-furan-2-carbaldehyde
CAS No.:	33342-17-5
Cat. No.:	B112487

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 5-(4-fluorophenyl)furfural is limited in publicly available literature. This guide provides a comprehensive overview based on established synthetic methodologies for analogous compounds, particularly other 5-aryl-2-furaldehydes, and the known properties of its halogenated analogs. The experimental protocols and data presented are intended to serve as a strong starting point for research and development.

Introduction

5-(4-fluorophenyl)furfural is an aromatic aldehyde belonging to the family of 5-aryl-2-furaldehydes. This class of compounds has garnered significant scientific interest due to their presence as key structural motifs in various pharmacologically active compounds and natural products. The furan ring, a versatile heterocyclic core, and the substituted phenyl group offer numerous possibilities for chemical modification, making them attractive building blocks in medicinal chemistry and materials science. The introduction of a fluorine atom on the phenyl

ring is a common strategy in drug design to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity.

Derivatives of 5-aryl-2-furaldehydes are being investigated for a range of therapeutic applications, including as potential treatments for solid tumors. For instance, the analogous compound, 5-(4-chlorophenyl)furan derivatives have been synthesized and evaluated for their inhibitory activity on tubulin polymerization, a key mechanism in cancer chemotherapy[1]. Furfural and its derivatives are also recognized as important bio-renewable platform chemicals, further highlighting the significance of this compound class[2][3][4].

Physicochemical Properties

While specific experimental data for 5-(4-fluorophenyl)furfural is not readily available, the properties of its halogenated analogs, 5-(4-chlorophenyl)furfural and 5-(4-nitrophenyl)furfural, provide a basis for estimation.

Property	5-(4-chlorophenyl)furfural	5-(4-nitrophenyl)furfural	5-(4-fluorophenyl)furfural (Predicted)
Molecular Formula	C ₁₁ H ₇ ClO ₂ [5]	C ₁₁ H ₇ NO ₄ [6]	C ₁₁ H ₇ FO ₂
Molecular Weight	206.62 g/mol [5]	217.18 g/mol	190.17 g/mol
Melting Point (°C)	Not available in search results	204-206[6]	Expected to be a crystalline solid with a distinct melting point.
Appearance	Not available in search results	Yellow crystalline or pale yellow solid[6]	Likely a white to pale yellow crystalline solid.
Solubility	Not available in search results	Soluble in ethanol, methanol, chloroform; insoluble in water[6]	Expected to be soluble in common organic solvents and poorly soluble in water.

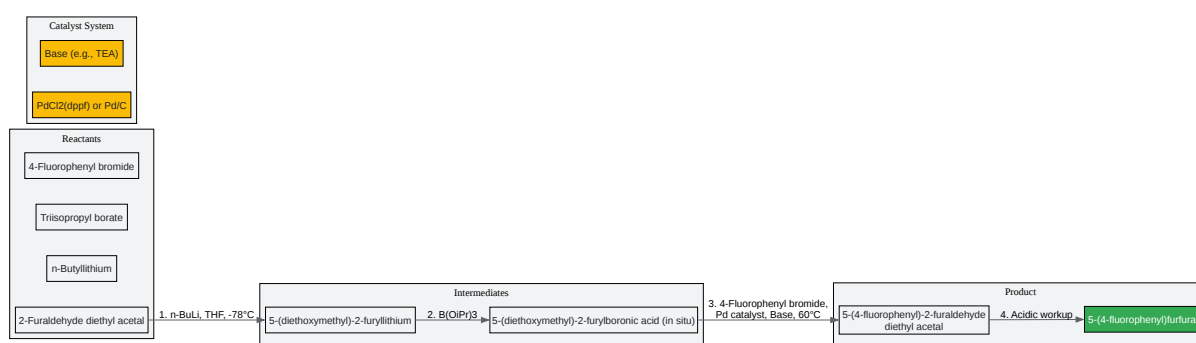
Synthesis of 5-(4-fluorophenyl)furfural

The most versatile and widely employed methods for the synthesis of 5-aryl-2-furaldehydes are palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and frequently utilized method for forming the carbon-carbon bond between the furan ring and an aryl group[7][8].

Recommended Synthetic Approach: Suzuki-Miyaura Coupling

A practical and efficient one-pot synthesis of 5-aryl-2-furaldehydes has been developed, which can be adapted for the synthesis of 5-(4-fluorophenyl)furfural. This method involves the in situ generation of a furylboronic acid derivative followed by a palladium-catalyzed Suzuki coupling with the corresponding aryl halide[9][10].

Reaction Scheme:



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Figure 1: Proposed Suzuki-Miyaura coupling pathway for the synthesis of 5-(4-fluorophenyl)furfural.

Detailed Experimental Protocol (Adapted from McClure et al.[9])

Materials:

- 2-Furaldehyde diethyl acetal
- n-Butyllithium (n-BuLi) in hexanes
- Triisopropyl borate
- 4-Fluorophenyl bromide
- Tetrahydrofuran (THF), anhydrous
- Ethanol
- Triethylamine (TEA)
- Palladium catalyst: Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) ([PdCl₂(dppf)]) or 10% Palladium on carbon (Pd/C)
- Hydrochloric acid (HCl)
- Sodium bicarbonate (NaHCO₃), saturated solution
- Brine
- Magnesium sulfate (MgSO₄)
- Ethyl acetate

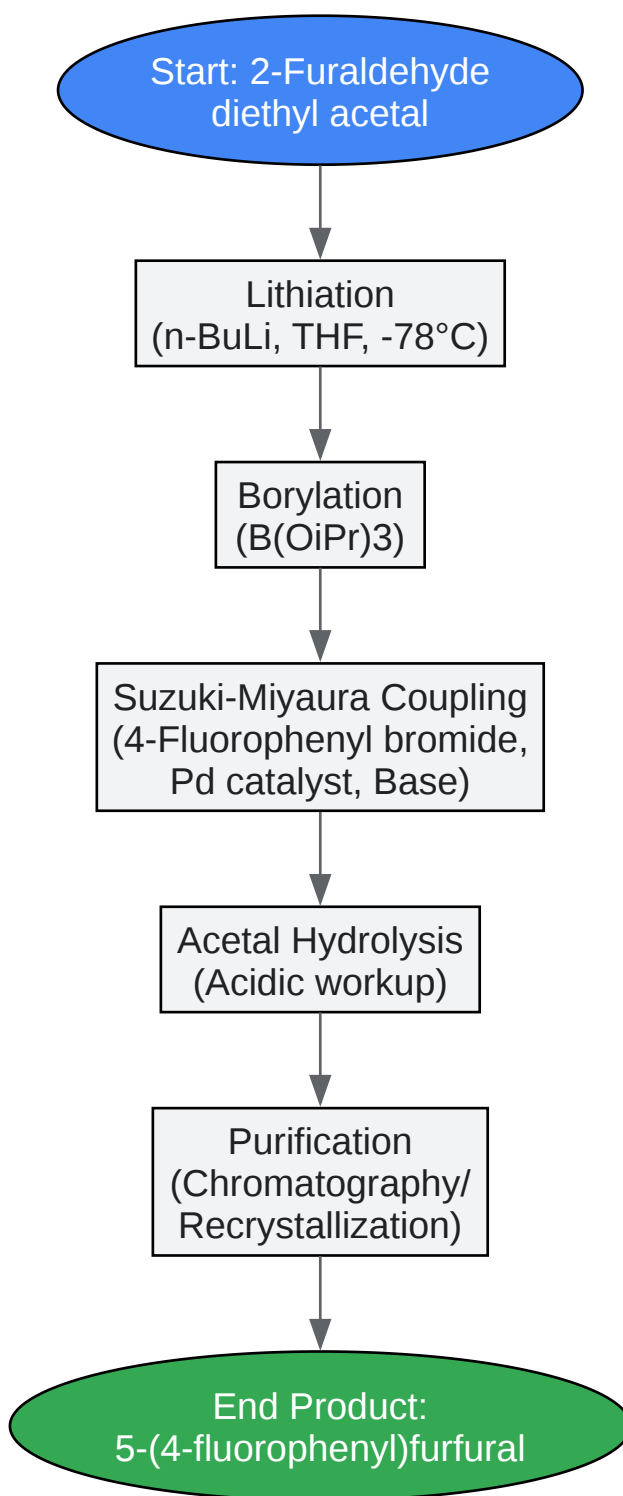
Procedure:

- In situ generation of 5-(diethoxymethyl)-2-furylboronic acid:
 - To a solution of 2-furaldehyde diethyl acetal in anhydrous THF at -78 °C under an inert atmosphere (e.g., Argon), add n-butyllithium dropwise.
 - Stir the mixture at -78 °C for 1 hour.
 - Add triisopropyl borate dropwise and allow the mixture to warm to room temperature while stirring overnight.

- Suzuki-Miyaura Coupling:
 - To the crude solution of the in situ generated boronic acid, add 4-fluorophenyl bromide, ethanol, and triethylamine.
 - Add the palladium catalyst (e.g., 10% Pd/C for a more economical and scalable process, or PdCl₂(dppf) for less reactive bromides)[\[7\]](#)[\[9\]](#).
 - Heat the reaction mixture to 60 °C and monitor the reaction progress by HPLC or TLC.
 - Upon completion, cool the mixture to room temperature.
- Workup and Purification:
 - Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
 - Add dilute hydrochloric acid to the filtrate and stir for 1 hour to hydrolyze the acetal.
 - Neutralize the mixture with a saturated solution of sodium bicarbonate.
 - Extract the aqueous layer with ethyl acetate.
 - Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel or recrystallization to afford 5-(4-fluorophenyl)furfural.

Alternative Synthetic Routes:

- Direct C-H Arylation: This atom-economical approach directly couples 2-furaldehyde with an aryl halide at the 5-position, avoiding the need for pre-functionalization of the furan ring[\[7\]](#).
- Organozinc Cross-Coupling: This method involves the reaction of an arylzinc halide with 5-bromo-2-furaldehyde in the presence of a palladium catalyst[\[7\]](#)[\[11\]](#).



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